Cas no 146684-57-3 (Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate)

Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate is a chiral ester derivative of the non-proteinogenic amino acid (2S)-2-amino-3-(thiophen-2-yl)propanoic acid. This compound features a thiophene moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The methyl ester group improves solubility and reactivity, making it a versatile intermediate for peptide modifications and heterocyclic chemistry. Its stereochemical purity (S-configuration) ensures precise control in asymmetric synthesis, particularly in the development of bioactive molecules. The thiophene ring contributes to unique electronic properties, facilitating applications in material science and medicinal chemistry. This compound is particularly valuable for researchers requiring structurally defined building blocks with tailored functional groups.
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate structure
146684-57-3 structure
Product Name:Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
CAS No:146684-57-3
MF:C8H11NO2S
MW:185.24344086647
MDL:MFCD11506904
CID:4760833
Update Time:2026-02-26

Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
    • 2-Thiophenepropanoic acid, alpha-amino-, methyl ester, (alphaS)-
    • beta-(2-thienyl)alanine methyl ester
    • methyl (S)-2-amino-3-(2-thienyl)propionate
    • methyl (S)-2-amino-3-(2-thienyl)-propionate
    • methyl (2S)-2-amino-3-thiophen-2-ylpropanoate
    • (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate
    • (S)-alpha-Amino-2-thiophenepropionic acid methyl ester
    • Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
    • MDL: MFCD11506904
    • Inchi: 1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1
    • InChI Key: PNFKFTGEDLBMPB-ZETCQYMHSA-N
    • SMILES: S1C=CC=C1C[C@@H](C(=O)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • XLogP3: 0.9
  • Topological Polar Surface Area: 80.6

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Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:146684-57-3)Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
Order Number:A933115
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:09
Price ($):201.0
Email:sales@amadischem.com

Additional information on Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate

Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3): A Comprehensive Overview of Its Properties and Applications

Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3) is a chiral amino acid derivative that has garnered significant attention in the fields of pharmaceutical chemistry and organic synthesis. This compound, characterized by its thiophene moiety and ester functionality, serves as a versatile building block for the development of bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of peptides, enzyme inhibitors, and other pharmaceutical intermediates.

The growing interest in chiral compounds like Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate stems from their ability to impart stereoselectivity in drug design, a critical factor in modern medicinal chemistry. Researchers are increasingly exploring its potential in the development of targeted therapies, particularly for neurological and metabolic disorders. The compound's thiophene ring enhances its binding affinity to biological targets, making it a hotspot for drug discovery projects.

In the context of green chemistry, Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate is also being studied for its compatibility with sustainable synthesis methods. With the rise of environmentally friendly practices, chemists are optimizing its production using catalytic asymmetric synthesis to minimize waste and energy consumption. This aligns with the global push toward sustainable pharmaceuticals and green manufacturing.

From a commercial perspective, the demand for high-purity chiral intermediates like CAS No. 146684-57-3 is driven by the expanding generic drug market and the need for cost-effective API synthesis. Its applications extend to flavor and fragrance industries, where its structural features contribute to unique sensory profiles. Analysts predict steady growth in its market value, reflecting broader trends in specialty chemicals.

For researchers seeking custom synthesis or bulk quantities of Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate, understanding its storage conditions and handling protocols is essential. The compound typically requires protection from moisture and light to maintain stability, a common consideration for amino acid esters. These practical insights are frequently searched by professionals in process chemistry and scale-up production.

In summary, Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3) represents a convergence of synthetic utility and biological relevance. Its role in advancing precision medicine and sustainable chemistry underscores its importance in contemporary scientific research. As innovation continues, this compound is poised to remain a key player in the fine chemicals landscape.

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Amadis Chemical Company Limited
(CAS:146684-57-3)Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
A933115
Purity:99%
Quantity:1g
Price ($):201.0
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